molecular formula C10H16IN3O2 B13617909 Ethyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Ethyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Cat. No.: B13617909
M. Wt: 337.16 g/mol
InChI Key: LIVUPESBDXTQMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Formation of the Propanoate Moiety: The ethylamino group is introduced via a nucleophilic substitution reaction, followed by esterification to form the ethyl propanoate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Similar in structure but lacks the ethylamino group.

    Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate: Similar but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is unique due to the presence of both the ethylamino group and the ethyl ester moiety, which can influence its reactivity and interactions in various applications. The iodine atom also provides a site for further functionalization, making it a versatile compound for synthetic and research purposes.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

ethyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate

InChI

InChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-4-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3

InChI Key

LIVUPESBDXTQMQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)I)C(=O)OCC

Origin of Product

United States

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